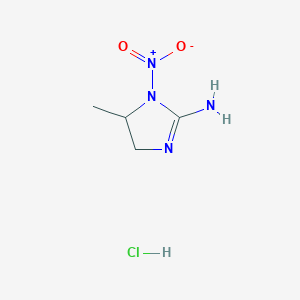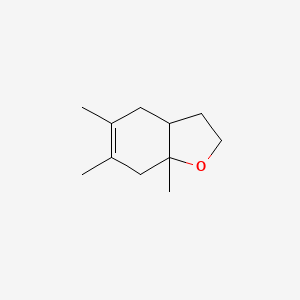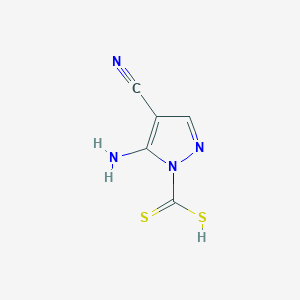![molecular formula C24H26O6 B14201004 4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol CAS No. 845513-43-1](/img/structure/B14201004.png)
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol is an organic compound with a complex structure that includes multiple methoxyphenoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxyphenoxy groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Shares similar methoxyphenoxy groups but differs in the overall structure and functional groups.
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl): Another compound with methoxyphenyl groups but with different chemical properties and applications.
Uniqueness
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol is unique due to its specific arrangement of methoxyphenoxy groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
845513-43-1 |
|---|---|
Molekularformel |
C24H26O6 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
4-[1,2-bis(2-methoxyphenoxy)propyl]-2-methoxyphenol |
InChI |
InChI=1S/C24H26O6/c1-16(29-21-11-7-5-9-19(21)26-2)24(17-13-14-18(25)23(15-17)28-4)30-22-12-8-6-10-20(22)27-3/h5-16,24-25H,1-4H3 |
InChI-Schlüssel |
BZXZPEZVSAKTML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


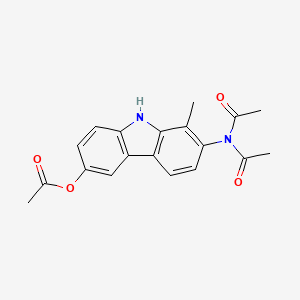

![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)
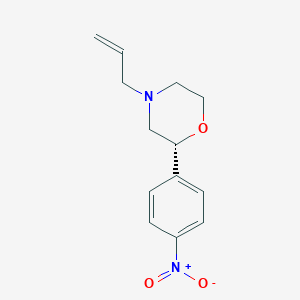
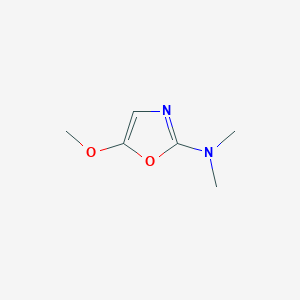
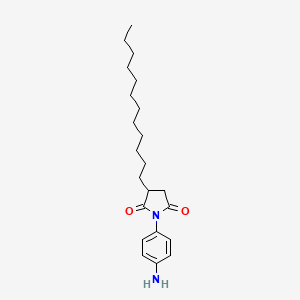
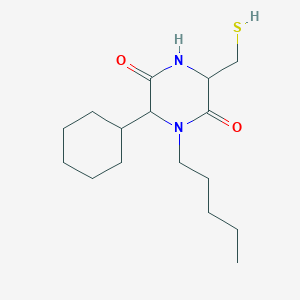
![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
